molecular formula C9H9F6N3O4 B011234 Cci-103F CAS No. 104290-39-3

Cci-103F

Cat. No.: B011234
CAS No.: 104290-39-3
M. Wt: 337.18 g/mol
InChI Key: RWMNREHJLVXWRN-UHFFFAOYSA-N
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Description

1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- is a complex organic compound belonging to the class of nitroaromatic compounds. These compounds are characterized by the presence of a nitro group (NO2) attached to an aromatic ring. This specific compound features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The compound is notable for its unique structure, which includes a trifluoromethyl group and an ethoxy group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- typically involves multiple steps. One common method involves the reaction of imidazole with ethylene oxide to form 1-(2-hydroxyethyl)imidazole. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized imidazole derivatives .

Scientific Research Applications

1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)- is unique due to its combination of a nitro group, trifluoromethyl group, and ethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F6N3O4/c10-8(11,12)6(9(13,14)15)22-4-5(19)3-17-2-1-16-7(17)18(20)21/h1-2,5-6,19H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMNREHJLVXWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(COC(C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F6N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908903
Record name 1-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104290-39-3
Record name Cci 103F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104290393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CCI-103F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IW6LAX4HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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